molecular formula C22H24N2O6 B557847 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid CAS No. 176039-39-7

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid

Cat. No. B557847
CAS RN: 176039-39-7
M. Wt: 412.4 g/mol
InChI Key: AWCFKRJSLGKRNA-UHFFFAOYSA-N
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C22H24N2O6 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Structure

  • The molecule 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid and its derivatives are synthesized for various research purposes. For example, the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivative involves this molecule and results in good overall yield (Adamczyk & Reddy, 2001). Another synthesis involves the reaction of N2-tert-butoxycarbonyl-L-2,5-diaminopentanoic acid and N-Fmoc-2-aminoacetaldehyde to form a similar compound (Maity & Strömberg, 2014).

Applications in Material Science and Nanotechnology

  • Fmoc variants of amino acids such as 2-(9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid have shown potential in material science and nanotechnology due to their ability to form self-assembled structures under varying concentration and temperature conditions. The study of these self-assembled structures opens avenues for the design of novel architectures in these fields (Kshtriya et al., 2021).

Chemical Interactions and Structural Analysis

  • Detailed structural and supramolecular analysis of compounds involving this compound, like N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, reveals insight into noncovalent interactions and supramolecular synthon patterns. Such studies are crucial for understanding the properties and potential applications of these compounds in biomedical research and industry (Bojarska et al., 2020).

Mechanism of Action

Target of Action

N-Boc-N’-Fmoc-diaminoacetic acid, also known as Fmoc-alpha-amino-DL-Gly(Boc)-OH, is primarily used in peptide synthesis . The compound’s primary targets are the amino acids that make up the peptide chain .

Mode of Action

The compound interacts with its targets through a process known as peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) groups in the compound serve as protective groups for the amino acids during the synthesis process . These protective groups provide chemical stability and prevent the amino acids from reacting with the external environment .

Biochemical Pathways

The compound affects the peptide synthesis pathway. During this process, the Fmoc and Boc groups are selectively removed, allowing the amino acids to bond and form a peptide chain . The downstream effects include the formation of peptides with specific sequences, which can be used in various biological research and therapeutic applications .

Result of Action

The result of the compound’s action is the formation of a peptide chain with a specific sequence. This peptide can then be used in various research applications, including the study of protein structure and function, the development of new therapeutics, and the production of bioactive peptides .

Action Environment

The action of N-Boc-N’-Fmoc-diaminoacetic acid is influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of peptide synthesis . Additionally, the presence of other chemicals in the reaction mixture can also influence the compound’s efficacy and stability .

Biochemical Analysis

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)24-18(19(25)26)23-20(27)29-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,23,27)(H,24,28)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCFKRJSLGKRNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373219
Record name N-Boc-N'-Fmoc-diaminoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

176039-39-7
Record name N-Boc-N'-Fmoc-diaminoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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